molecular formula C12H11N5O2 B2837991 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine CAS No. 450345-83-2

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2837991
CAS No.: 450345-83-2
M. Wt: 257.253
InChI Key: SFVKWQAXRKEGKX-UHFFFAOYSA-N
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Description

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features both indole and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine typically involves the construction of the indole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the indole ring can be synthesized via Fischer indole synthesis, while the pyrimidine ring can be constructed using Biginelli reaction conditions. The final coupling step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine: shares structural similarities with other indole and pyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of indole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler indole or pyrimidine derivatives.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVKWQAXRKEGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319632
Record name 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

450345-83-2
Record name 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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